(S)-albendazole S-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

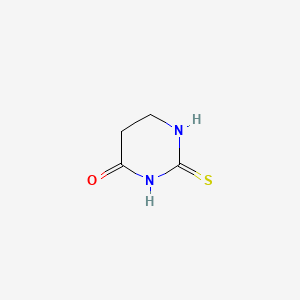

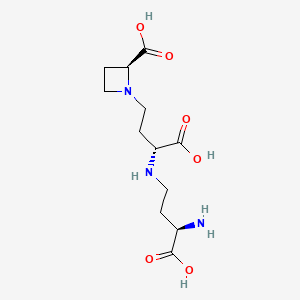

(S)-albendazole S-oxide is an albendazole S-oxide. It is an enantiomer of a (R)-albendazole S-oxide.

Applications De Recherche Scientifique

1. Pharmacokinetic Implications

(S)-Albendazole S-Oxide, a metabolite of Albendazole, displays significant pharmacokinetic implications. A study highlighted the enantiomeric behavior of Albendazole and Fenbendazole sulfoxides, demonstrating that these metabolites have an asymmetric center in their chemical structures. The research emphasized the pharmacological importance of understanding the relationship between enantioselective metabolism and systemic availability of each enantiomeric form, noting that both the flavin-monooxygenase and cytochrome P450 systems are involved in the enantioselective biotransformation of these anthelmintic compounds in ruminant species (Capece, Virkel, & Lanusse, 2009).

2. In Vitro Analysis and Activity Against Parasites

In vitro analysis of Albendazole Sulfoxide enantiomers revealed that (+)-(R)-Albendazole Sulfoxide is the active enantiomer against Taenia solium, a parasite responsible for neurocysticercosis (NCC). The study indicated that (+)-(R)-Albendazole Sulfoxide was significantly more active than its counterpart in suppressing the release of alkaline phosphatase and antigen into the supernatant, highlighting the potential of using this enantiomer alone for increased efficacy or reduced toxicity compared to Albendazole (Paredes et al., 2012).

3. Environmental Implications

The environmental implications of (S)-Albendazole S-Oxide were studied, particularly its influence on soil nitrogen transformations and nitrous oxide emissions in grasslands. The study discovered that the deposition of the anthelmintic drug Albendazole through sheep urine affected soil nitrogen transformations and increased nitrous oxide emissions in grazed grasslands. This research highlighted the potential environmental impact of veterinary drugs like Albendazole on soil chemistry and greenhouse gas emissions (Ren, Hou, & Bowatte, 2022).

4. Nanotechnology Applications

Nanotechnology offers novel ways to improve the efficacy of (S)-Albendazole S-Oxide. A study successfully created a nanocrystalline (NC) formulation of Albendazole to enhance oral bioavailability. This formulation demonstrated an approximately 4.2-fold higher Area Under the Curve (AUC) than a commercialized oral product in pharmacokinetic comparison in Beagle dogs. Furthermore, the NC formulation significantly improved the drug dissolution performance, suggesting potential development into an improved anti-alveolar echinococcosis drug therapy (Hu et al., 2020).

Propriétés

Numéro CAS |

1610590-72-1 |

|---|---|

Nom du produit |

(S)-albendazole S-oxide |

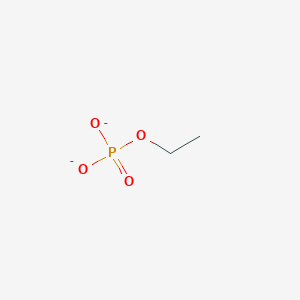

Formule moléculaire |

C12H15N3O3S |

Poids moléculaire |

281.33 g/mol |

Nom IUPAC |

methyl N-[6-[(S)-propylsulfinyl]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/t19-/m0/s1 |

Clé InChI |

VXTGHWHFYNYFFV-IBGZPJMESA-N |

SMILES isomérique |

CCC[S@](=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

SMILES canonique |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

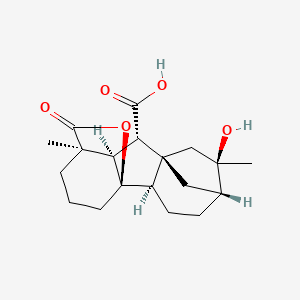

![4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1253655.png)

![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)

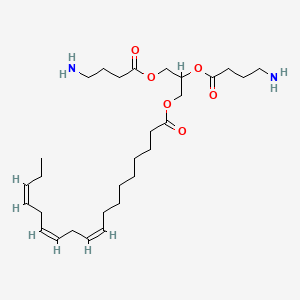

![N-[5-[3-[4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1253662.png)

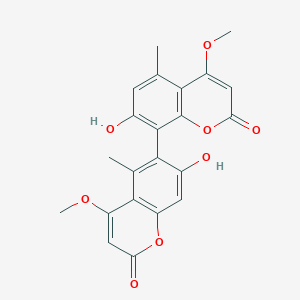

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1253669.png)